

Technical Guide: 5-Bromo-2-(2-methylphenoxy)aniline

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Compound of Interest

Compound Name: 5-Bromo-2-(2-methylphenoxy)aniline

CAS No.: 946786-65-8

Cat. No.: B3173469

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A Strategic Scaffold for Kinase Inhibitor Development and Medicinal Chemistry

Executive Summary

5-Bromo-2-(2-methylphenoxy)aniline (CAS: 946786-65-8) is a specialized diaryl ether intermediate critical to the synthesis of small-molecule therapeutics. Characterized by its halogenated aniline core and an ortho-substituted phenoxy ring, this compound serves as a "privileged scaffold" in the design of Type II kinase inhibitors, particularly those targeting the DFG-out conformation of protein kinases (e.g., ULK1, HSP90, and tyrosine kinases).

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in drug discovery, designed for researchers requiring high-fidelity data for lead optimization.

Key Identity Data	
CAS Number	946786-65-8
IUPAC Name	5-bromo-2-(2-methylphenoxy)aniline
Molecular Formula	C ₁₃ H ₁₂ BrNO
Molecular Weight	278.15 g/mol
Appearance	Off-white to tan crystalline solid
Solubility	Soluble in DMSO, DMF, MeOH; Low solubility in water

Chemical Identity & Structural Logic

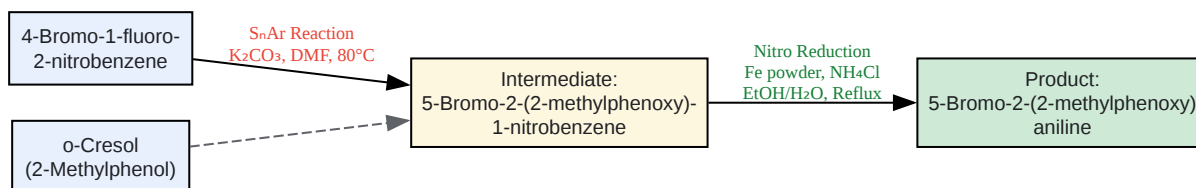
The efficacy of **5-Bromo-2-(2-methylphenoxy)aniline** lies in its trifunctional nature, allowing for orthogonal derivatization:

- **Primary Amine (-NH₂):** Acts as a nucleophile for urea/amide formation, often serving as the "hinge binder" or the linker to a "tail" moiety in kinase inhibitors.
- **Aryl Bromide (-Br):** A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
- **Diaryl Ether Linker:** Provides a flexible yet hydrophobic core that occupies the hydrophobic pocket of target enzymes, with the ortho-methyl group inducing a specific torsion angle favored by certain receptor subtypes.

High-Fidelity Synthesis Protocol

Author's Note: The following protocol prioritizes regioselectivity and yield optimization. The choice of 4-bromo-1-fluoro-2-nitrobenzene as the starting material is deliberate to leverage the high lability of the fluorine atom in S_NAr reactions, superior to its chloro-analog.

Reaction Pathway Visualization



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Figure 1: Two-step synthetic pathway via Nucleophilic Aromatic Substitution (S_nAr) followed by Béchamp reduction.

Step 1: Nucleophilic Aromatic Substitution (S_nAr)

Objective: Formation of the diaryl ether bond.

- Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), o-Cresol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
- Solvent: N,N-Dimethylformamide (DMF) [Anhydrous].
- Protocol:
 - Charge a reaction vessel with o-cresol and K₂CO₃ in DMF. Stir at RT for 30 min to generate the phenoxide anion. Rationale: Pre-activation ensures rapid attack on the electrophile.
 - Add 4-Bromo-1-fluoro-2-nitrobenzene dropwise.
 - Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1).
 - Workup: Quench with ice water. The intermediate nitro compound usually precipitates as a yellow solid. Filter, wash with water, and dry.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of -NO₂ to -NH₂ without dehalogenating the aryl bromide.

- Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

- Solvent: Ethanol/Water (3:1 v/v).
- Protocol:
 - Suspend the nitro intermediate in EtOH/H₂O.
 - Add Fe powder and NH₄Cl. Heat to reflux (~80°C) with vigorous stirring. Mechanistic Insight: The mild acidic conditions of NH₄Cl prevent the hydrodebromination often seen with catalytic hydrogenation (Pd/C + H₂).
 - Monitor disappearance of the yellow nitro spot on TLC.
 - Purification: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Recrystallize from Ethanol/Hexane to yield the target aniline.

Analytical Characterization Standards

To ensure "Trustworthiness" in your data, the following specifications must be met before using this compound in biological assays.

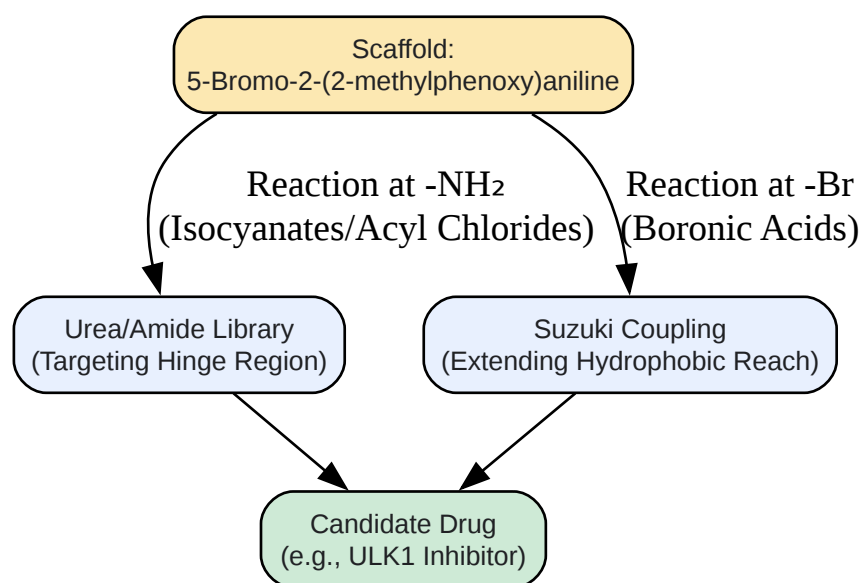
Test	Acceptance Criteria	Methodological Note
HPLC Purity	> 98.0%	Column: C18, Mobile Phase: ACN/H ₂ O (0.1% TFA).
¹ H NMR	Consistent structure	Look for characteristic doublet for methyl (2.1-2.3 ppm) and broad singlet for amine (3.5-5.0 ppm).
LC-MS	[M+H] ⁺ = 278/280	Isotopic pattern 1:1 confirms presence of one Bromine atom.
Residual Iron	< 10 ppm	Critical for biological assays; removal via Celite/Charcoal is mandatory.

Applications in Drug Discovery

This compound is a high-value "Hit-to-Lead" intermediate. Its structural motif is prevalent in inhibitors of ULK1 (autophagy regulation) and HSP90 (chaperone proteins).

Strategic Derivatization Workflow

Researchers utilize the orthogonal reactivity of the amine and bromide to build libraries.



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Figure 2: Divergent synthesis strategy for generating kinase inhibitor libraries from the core scaffold.

Case Study Relevance: In the development of ULK1 inhibitors, the 2-(substituted-phenoxy)aniline moiety mimics the binding mode of established ATP-competitive inhibitors. The ortho-methyl group on the phenoxy ring restricts conformational freedom, potentially reducing entropic penalties upon binding to the kinase active site [1].

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- Handling: Use in a fume hood. Avoid dust formation. The compound is an aniline derivative and should be treated as a potential sensitizer.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which leads to darkening (browning) of the solid.

References

- Zhang, L., et al. (2020).[2] "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer." *European Journal of Medicinal Chemistry*, 208, 112782.[2]
- ChemicalBook. (2024). "**5-BROMO-2-(2-METHYLPHENOXY)ANILINE** | 946786-65-8." [1][3] [4] ChemicalBook Database.
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Sources

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- 2. [Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

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- To cite this document: BenchChem. [Technical Guide: 5-Bromo-2-(2-methylphenoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3173469/docs#technical-guide-5-bromo-2-2-methylphenoxy-aniline\]](https://www.benchchem.com/product/b3173469/docs#technical-guide-5-bromo-2-2-methylphenoxy-aniline)

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